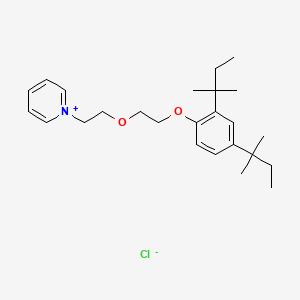
4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a phthalazine derivative and has shown promising results in various studies related to its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins involved in the inflammatory response and tumor growth. It is also believed to have an effect on the central nervous system, which may contribute to its potential as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid have been studied extensively. It has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit tumor growth in vitro and in vivo. Additionally, it has been studied for its potential as a treatment for neurodegenerative diseases, and has shown promising results in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid in lab experiments include its potential as a therapeutic agent for various diseases, its stability, and its relatively simple synthesis method. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid. One direction is to further study its potential as a treatment for neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify potential targets for therapeutic intervention. Additionally, more research is needed to determine its safety and efficacy in humans, and to develop more efficient synthesis methods for large-scale production.
Métodos De Síntesis
The synthesis of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid involves the reaction of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine with oxalic acid in the presence of a suitable solvent. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and filtration.
Aplicaciones Científicas De Investigación
The scientific research application of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid is mainly focused on its potential as a therapeutic agent. This compound has shown promising results in various studies related to its anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O.2C2H2O4/c1-17-8-9-19(16-18(17)2)22-20-6-3-4-7-21(20)23(26-25-22)24-10-5-11-27-12-14-28-15-13-27;2*3-1(4)2(5)6/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,26);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOPUBNSYTXFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCCCN4CCOCC4)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452297.png)

![3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid](/img/structure/B7452314.png)
![N-[4-[2-(dimethylamino)-3-phenylpropanoyl]phenyl]acetamide;hydrochloride](/img/structure/B7452322.png)
![[4-(2-Hydroxyethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B7452323.png)



![Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B7452342.png)



![1-(bromomethyl)-1-methyl-4-(oxiran-2-ylmethyl)-2H-[1,3]thiazolo[3,2-a]benzimidazol-4-ium;perchlorate](/img/structure/B7452376.png)
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate](/img/structure/B7452377.png)